Clemizole penicillin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

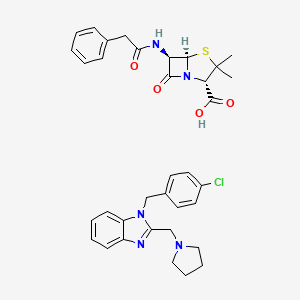

IUPAC Name |

1-[(4-chlorophenyl)methyl]-2-(pyrrolidin-1-ylmethyl)benzimidazole;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3.C16H18N2O4S/c20-16-9-7-15(8-10-16)13-23-18-6-2-1-5-17(18)21-19(23)14-22-11-3-4-12-22;1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h1-2,5-10H,3-4,11-14H2;3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t;11-,12+,14-/m.1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKPMEGXMKPQRTN-CBDIPHIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C.C1CCN(C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38ClN5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10975533 | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6011-39-8 | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]- (2S,5R,6R)-, compd. with 1-[(4-chlorophenyl)methyl]-2-(1-pyrrolidinylmethyl)-1H-benzimidazole (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6011-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemizole penicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006011398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1-Hydroxy-2-phenylethylidene)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid--1-[(4-chlorophenyl)methyl]-2-[(pyrrolidin-1-yl)methyl]-1H-benzimidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10975533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLEMIZOLE PENICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UL276H6TF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Clemizole Penicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clemizole penicillin is a combination drug that leverages the therapeutic actions of two distinct molecules: the well-established β-lactam antibiotic, penicillin, and the first-generation antihistamine, clemizole. This formulation is designed to offer a dual approach to treating bacterial infections by simultaneously targeting the causative pathogen and mitigating the host's inflammatory response. This guide provides a detailed examination of the individual and combined mechanisms of action of clemizole and penicillin, supported by available scientific understanding.

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic efficacy of this compound stems from the complementary actions of its two components. The penicillin component exerts a direct bactericidal effect, while the clemizole component provides symptomatic relief by counteracting the inflammatory processes triggered by the infection.[1][2]

Penicillin: Inhibition of Bacterial Cell Wall Synthesis

Penicillin, a member of the β-lactam class of antibiotics, targets a crucial structural component of bacteria: the peptidoglycan cell wall.[2] This rigid outer layer is essential for maintaining the osmotic stability and shape of the bacterial cell.

The mechanism of action of penicillin involves the following key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Penicillin specifically binds to and inhibits the activity of PBPs, which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall.[1]

-

Inhibition of Transpeptidation: The primary role of PBPs is to catalyze the transpeptidation reaction, which involves the cross-linking of peptidoglycan chains. By inhibiting this process, penicillin prevents the formation of a stable and functional cell wall.[2]

-

Induction of Autolysins: The disruption of cell wall synthesis triggers the activation of bacterial autolysins, which are enzymes that degrade the existing peptidoglycan.

-

Cell Lysis: The combination of a weakened cell wall and the action of autolysins leads to a loss of osmotic stability, resulting in cell swelling and eventual lysis, thereby killing the bacterium.

This mechanism is highly selective for bacteria, as human cells lack a peptidoglycan cell wall.

Clemizole: Histamine H1 Receptor Antagonism

Clemizole is a first-generation antihistamine that acts as an antagonist at the histamine H1 receptor.[2] During a bacterial infection, the host's immune response often involves the release of histamine and other inflammatory mediators from mast cells and basophils. This contributes to the classic symptoms of inflammation, such as swelling, redness, and pain.[1]

The mechanism of action of clemizole involves:

-

Competitive Binding: Clemizole competitively binds to H1 receptors on various cell types, including smooth muscle and endothelial cells.

-

Inhibition of Histamine Signaling: By occupying the H1 receptors, clemizole prevents histamine from binding and initiating its pro-inflammatory signaling cascade.

-

Reduction of Inflammatory Symptoms: This blockade of histamine action leads to a reduction in vasodilation, vascular permeability, and sensory nerve stimulation, thereby alleviating the symptoms of inflammation associated with the bacterial infection.[1]

Recent research has also explored other potential biological activities of clemizole, including antiviral and anticonvulsant properties, though these are not directly related to its role in this compound for bacterial infections.

Combined Effect: A Complementary Therapeutic Strategy

The combination of penicillin and clemizole in a single formulation provides a two-pronged attack on bacterial infections. While penicillin directly eliminates the bacterial pathogen, clemizole addresses the accompanying inflammatory symptoms, leading to a more comprehensive treatment.[1] It is important to note that current scientific literature does not provide evidence for a synergistic antibacterial mechanism where clemizole enhances the bactericidal activity of penicillin (e.g., by acting as a β-lactamase inhibitor). The synergy is clinical, targeting both the cause and the symptoms of the infection.

Quantitative Data

A comprehensive search of scientific literature did not yield specific quantitative data on the synergistic antibacterial efficacy of the clemizole-penicillin combination, such as Minimum Inhibitory Concentration (MIC) values for the combination versus the individual components. Such data would be necessary to definitively assess any potentiation of penicillin's antibacterial activity by clemizole.

Experimental Protocols

Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard in vitro method used to determine the synergistic, additive, indifferent, or antagonistic effects of a combination of antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index for the combination of penicillin and clemizole against a specific bacterial strain.

Materials:

-

Bacterial isolate of interest

-

Mueller-Hinton broth (or other appropriate growth medium)

-

96-well microtiter plates

-

Stock solutions of penicillin and clemizole of known concentrations

Methodology:

-

Preparation of Drug Dilutions: A series of two-fold dilutions of penicillin and clemizole are prepared in the growth medium.

-

Plate Setup: The 96-well plate is set up in a checkerboard pattern. Each well will contain a unique combination of concentrations of penicillin (increasing along the y-axis) and clemizole (increasing along the x-axis). Control wells containing only the medium, only the bacterial inoculum, and the individual drugs at various concentrations are also included.

-

Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., 0.5 McFarland standard).

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC of each drug alone and in combination is determined as the lowest concentration that visibly inhibits bacterial growth.

-

Calculation of FIC Index: The FIC index is calculated using the following formula: FIC Index = (MIC of penicillin in combination / MIC of penicillin alone) + (MIC of clemizole in combination / MIC of clemizole alone)

-

Interpretation of Results:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Penicillin.

Caption: Mechanism of action of Clemizole.

References

Clemizole: A Technical Guide to its Antiviral and Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemizole, a first-generation antihistamine, has garnered renewed interest for its potential as a broad-spectrum antimicrobial agent. This technical guide provides a comprehensive overview of the current scientific understanding of clemizole's antiviral and antibacterial properties. While its most well-documented activity is against the Hepatitis C virus (HCV), emerging research suggests a wider range of potential applications. This document consolidates available quantitative data on its efficacy, details its mechanism of action, provides relevant experimental protocols, and visualizes key biological pathways.

Antiviral Spectrum and Efficacy

Clemizole has demonstrated notable antiviral activity, primarily against the Hepatitis C virus. Its efficacy against other viruses, including flaviviruses like Zika and Dengue, is an area of ongoing investigation, with limited quantitative data currently available in the public domain.

Hepatitis C Virus (HCV)

Clemizole has been identified as a potent inhibitor of HCV replication. Its primary mechanism of action involves the direct targeting of the viral non-structural protein 4B (NS4B), a key component of the HCV replication complex. By binding to NS4B, clemizole inhibits its RNA binding activity, a crucial step in the viral replication cycle.[1][2]

Quantitative Data: In Vitro Efficacy against HCV

| Virus Genotype | Cell Line | Assay Type | EC50 | Citation(s) |

| HCV Genotype 2a | Huh-7.5 | Replicon Assay | 8 µM | [2][3][4] |

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response.

Notably, the antiviral effect of clemizole against HCV is significantly enhanced when used in combination with other anti-HCV agents. Studies have shown a high degree of synergy with HCV protease inhibitors such as SCH503034 and VX950.[2][3]

Other Viruses

Currently, there is a lack of publicly available quantitative data (e.g., EC50 or IC50 values) demonstrating the efficacy of clemizole against other viruses such as Zika virus and Dengue virus. Further research is required to determine its broader antiviral spectrum.

Antibacterial Spectrum and Efficacy

The antibacterial properties of clemizole are not as well-characterized as its anti-HCV activity. There is a notable absence of publicly available data on its Minimum Inhibitory Concentrations (MICs) against common Gram-positive and Gram-negative bacteria. Therefore, a quantitative summary of its antibacterial spectrum cannot be provided at this time. Further in-vitro susceptibility testing is necessary to elucidate its potential as an antibacterial agent.

Mechanism of Action

Clemizole's primary antiviral mechanism against HCV is the inhibition of the non-structural protein 4B (NS4B).

Inhibition of HCV NS4B RNA Binding

The HCV NS4B protein is an essential component of the viral replication complex, responsible for anchoring the complex to intracellular membranes and binding viral RNA. Clemizole directly interacts with NS4B, disrupting its ability to bind to HCV RNA. This inhibition of RNA binding effectively halts the viral replication process.[1][2]

Other Potential Mechanisms

Some studies have suggested that clemizole may also modulate serotonin signaling pathways.[5][6] However, the direct relevance of this activity to its antiviral effects has not been conclusively established and requires further investigation. There is currently no evidence to suggest that clemizole directly interacts with or modulates the interferon signaling pathway.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays commonly used to evaluate antiviral and antibacterial activity, which can be adapted for testing clemizole.

HCV Replicon Assay (for Antiviral Activity)

This cell-based assay is used to quantify the inhibition of HCV RNA replication.

Objective: To determine the EC50 of clemizole against a specific HCV genotype.

Materials:

-

Huh-7 (or Huh-7.5) cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

-

Clemizole hydrochloride.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Plating: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of clemizole in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of clemizole. Include appropriate controls (e.g., vehicle control, positive control with a known HCV inhibitor).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.

-

Data Analysis: Normalize the luciferase readings to the vehicle control. Plot the percentage of inhibition against the log of the clemizole concentration and fit the data to a dose-response curve to determine the EC50 value.

Broth Microdilution Assay (for Antibacterial Activity)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Objective: To determine the MIC of clemizole against specific bacterial strains.

Materials:

-

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli).

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium.

-

Clemizole hydrochloride.

-

96-well microtiter plates.

-

Spectrophotometer or plate reader.

Procedure:

-

Compound Preparation: Prepare a stock solution of clemizole and make serial two-fold dilutions in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the clemizole dilutions with the bacterial suspension. Include a growth control (no clemizole) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of clemizole that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

Clemizole demonstrates clear and potent antiviral activity against Hepatitis C virus by targeting the NS4B protein. Its synergistic effects with other anti-HCV drugs make it an interesting candidate for combination therapies. However, its broader antiviral and antibacterial spectrum remains largely undefined due to a lack of quantitative data.

Future research should focus on:

-

Broad-spectrum Antiviral Screening: Conducting in-vitro studies to determine the efficacy of clemizole against a wider range of viruses, including other flaviviruses, coronaviruses, and influenza viruses.

-

Antibacterial Susceptibility Testing: Performing comprehensive MIC testing of clemizole against a panel of clinically relevant Gram-positive and Gram-negative bacteria to establish its antibacterial spectrum.

-

Mechanism of Action Studies: Further elucidating any secondary mechanisms of action, including the potential role of serotonin signaling modulation in its antimicrobial effects.

-

In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety of clemizole in animal models for its identified antiviral and potential antibacterial activities.

A more complete understanding of clemizole's antimicrobial profile will be crucial in determining its potential for repurposing as a therapeutic agent for various infectious diseases.

References

- 1. Novel Broad-Spectrum Antiviral Inhibitors Targeting Host Factors Essential for Replication of Pathogenic RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. The hepatitis C virus (HCV) NS4B RNA binding inhibitor clemizole is highly synergistic with HCV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms of Antiviral Agents against Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PubMed [pubmed.ncbi.nlm.nih.gov]

Clemizole as a Serotonin Receptor Agonist in Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemizole, a first-generation H1-antihistamine, has emerged as a molecule of significant interest beyond its original indication, demonstrating a dual pharmacological profile with potential therapeutic applications in both neurological disorders and infectious diseases. This technical guide provides an in-depth analysis of clemizole's activity as a serotonin receptor agonist and its role in combating viral infections, particularly Hepatitis C. While traditionally viewed as distinct mechanisms, this paper synthesizes the available preclinical data, offering a comprehensive resource for researchers exploring the multifaceted therapeutic potential of clemizole. We present quantitative data on its receptor binding affinity, detailed experimental protocols for assessing its antiviral efficacy, and visualizations of the pertinent signaling pathways.

Introduction

Clemizole is a benzimidazole-derived compound initially developed and marketed as an antihistamine for the treatment of allergic conditions.[1] In recent years, drug repurposing efforts have unveiled novel biological activities of clemizole, leading to its investigation for new therapeutic indications. Notably, clemizole has been identified as a potent modulator of the serotonergic system, acting as an agonist at specific serotonin receptors.[2][3] This activity is the basis for its investigation in the treatment of Dravet syndrome, a severe form of epilepsy.[4][5]

Concurrently, independent research has highlighted clemizole's potent antiviral properties, particularly against the Hepatitis C virus (HCV).[6] Its mechanism of action in this context has been attributed to the inhibition of the viral non-structural protein 4B (NS4B). This guide explores these two key pharmacological facets of clemizole, presenting the current understanding of its function as a serotonin receptor agonist and its implications for the treatment of infectious diseases.

Clemizole's Serotonergic Activity

Clemizole has been shown to possess significant affinity for serotonin receptors, specifically acting as an agonist at the 5-HT2A and 5-HT2B subtypes.[2] This activity is believed to underpin its anticonvulsant effects observed in preclinical models of Dravet syndrome.[7][8]

Quantitative Binding and Functional Data

A radioligand binding assay assessing clemizole's activity against a panel of 132 targets revealed its high affinity for serotonin receptors.[2] While specific Ki values from this study are not available, the percentage inhibition of radioligand binding provides a clear indication of its potency.

| Receptor Subtype | Activity | Quantitative Data | Reference |

| 5-HT2A | Agonist | 86% inhibition of radioligand binding | [2] |

| 5-HT2B | Agonist | 83% inhibition of radioligand binding | [2] |

| TRPC5 | Inhibitor | IC50 = 1.0-1.3 µM | [9] |

Table 1: Quantitative data on clemizole's binding and functional activity at key molecular targets.

Serotonin Receptor Signaling Pathways

The 5-HT2A and 5-HT2B receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[10][11] Activation of these receptors by an agonist like clemizole initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[12]

References

- 1. 5-HT1A and 5-HT2B receptor interaction and co-clustering regulate serotonergic neuron excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 4. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]

- 5. dravetfoundation.org [dravetfoundation.org]

- 6. researchgate.net [researchgate.net]

- 7. Clemizole and trazodone are effective antiseizure treatments in a zebrafish model of STXBP1 disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Clemizole and modulators of serotonin signalling suppress seizures in Dravet syndrome | Semantic Scholar [semanticscholar.org]

- 9. Clemizole hydrochloride is a novel and potent inhibitor of transient receptor potential channel TRPC5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. 5-HT2B receptor - Wikipedia [en.wikipedia.org]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Historical Development of Clemizole Penicillin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The combination of clemizole and penicillin, marketed historically under brand names such as Megacillin and Clemizol-penicillin, represents a noteworthy chapter in the evolution of antibiotic therapy. Developed in the post-World War II era, this formulation aimed to address two of the primary challenges with penicillin G (benzylpenicillin) administration at the time: its rapid excretion from the body and the increasing incidence of allergic reactions. This technical guide provides a comprehensive overview of the historical development of the clemizole penicillin combination, detailing its pharmacological rationale, preclinical and clinical evaluations, and the experimental methodologies employed during its investigation.

Core Concepts and Rationale for Combination

The development of this compound was predicated on a dual-action strategy:

-

Depot Effect for Prolonged Action: Penicillin G is rapidly cleared from the bloodstream, necessitating frequent injections to maintain therapeutic concentrations. The combination with clemizole, a first-generation antihistamine, was intended to form a poorly soluble salt with penicillin G at the injection site. This would create a "depot" from which the antibiotic would be slowly released, thereby prolonging its therapeutic effect and reducing the frequency of administration.

-

Mitigation of Allergic Reactions: The increasing use of penicillin in the 1950s was accompanied by a rise in hypersensitivity reactions. As a histamine H1 receptor antagonist, clemizole was included to proactively manage and reduce the incidence and severity of these allergic responses, which could range from mild skin rashes to life-threatening anaphylaxis.

Preclinical and Clinical Development

Pharmacokinetics and Depot Action

The central hypothesis for the prolonged action of this compound was the formation of a low-solubility salt, which would delay the absorption of penicillin G from the intramuscular injection site. This is conceptually similar to other repository penicillin formulations like procaine penicillin and benzathine penicillin.

Experimental Protocol: Evaluation of Penicillin Plasma Levels (Hypothetical Reconstruction)

Based on standard practices of the era for evaluating depot penicillins, the experimental protocol to determine the plasma concentration and duration of action of this compound would have likely involved the following steps:

-

Animal Studies:

-

Subjects: Rabbits or dogs were commonly used models for penicillin pharmacokinetics.

-

Administration: A single intramuscular injection of this compound would be administered. A control group would receive a standard aqueous solution of penicillin G.

-

Sampling: Blood samples would be drawn at regular intervals (e.g., 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-injection.

-

Analysis: Penicillin concentrations in the plasma would be determined using a microbiological assay, such as the cylinder plate method with a sensitive organism like Staphylococcus aureus or Bacillus subtilis. The diameter of the zone of inhibition would be proportional to the penicillin concentration.

-

-

Human Clinical Studies:

-

Subjects: Healthy human volunteers would be recruited.

-

Administration: A single intramuscular injection of a specified dose of this compound (e.g., 1 million IU) would be administered.

-

Sampling: Blood samples would be collected at predefined time points over several days.

-

Analysis: Penicillin levels in the serum would be quantified using microbiological assays.

-

The expected outcome of these studies would be a lower peak plasma concentration (Cmax) and a more sustained plasma concentration over a longer period for this compound compared to aqueous penicillin G.

Clinical Efficacy

This compound was used for the treatment of various bacterial infections susceptible to penicillin, including syphilis and gonorrhea.

Experimental Protocol: Clinical Trial in Syphilis (Example)

A clinical trial evaluating the efficacy of this compound in the treatment of primary syphilis would have likely followed this structure:

-

Patient Population: Male patients with a confirmed diagnosis of primary syphilis (dark-field microscopy positive for Treponema pallidum and positive serological tests).

-

Treatment Regimen: A daily intramuscular injection of 1 million IU of this compound for a specified duration (e.g., 21 days).

-

Efficacy Assessment:

-

Clinical: Resolution of the primary chancre and any other clinical symptoms.

-

Microbiological: Follow-up dark-field microscopy of lesion exudate.

-

Serological: Monitoring of VDRL (Venereal Disease Research Laboratory) titers at regular intervals (e.g., 1, 2, 3, 6, and 12 months) post-treatment to confirm a significant decline.

-

-

Safety Assessment: Monitoring for adverse reactions, including local injection site reactions and systemic side effects.

Signaling Pathways and Experimental Workflows

The logical workflow for the development and evaluation of this compound, as well as its dual mechanism of action, can be visualized using Graphviz.

Quantitative Data Summary

Due to the limited availability of primary research from the era of its development, a comprehensive table of quantitative data is challenging to compile. However, based on the known properties of depot penicillins and the goals of this combination, the following table presents hypothetical but representative data that would have been sought in its clinical evaluation.

| Parameter | Aqueous Penicillin G | This compound | Rationale |

| Pharmacokinetics | |||

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | 2-4 hours | Delayed absorption from depot |

| Peak Plasma Concentration (Cmax) | High | Lower | Slower rate of absorption |

| Duration of Therapeutic Levels (>0.03 IU/mL) | 4-6 hours | 24-48 hours | Prolonged release from depot |

| Clinical Efficacy (Primary Syphilis) | |||

| Chancre Healing Time | 7-10 days | 7-10 days | Similar efficacy expected |

| Serological Cure Rate (12 months) | >95% | >95% | Expected to be equivalent |

| Safety | |||

| Incidence of Urticaria/Rash | 5-10% | <5% | Antihistamine effect of clemizole |

| Incidence of Anaphylaxis | Rare but possible | Theoretically lower | Antihistamine effect of clemizole |

| Injection Site Pain | Moderate | Moderate to Severe | Potential for local irritation from depot |

Conclusion

The development of the this compound combination was a rational approach in the mid-20th century to improve the therapeutic profile of penicillin G. By combining the antibiotic with an antihistamine, the formulation aimed to create a depot effect for prolonged action while simultaneously mitigating the risk of allergic reactions. While detailed primary data from its initial development are scarce in contemporary archives, its documented clinical use for several decades attests to its perceived value in the pre-broad-spectrum antibiotic era. This historical example underscores the ongoing need for innovative drug formulation and combination strategies to optimize the efficacy and safety of therapeutic agents.

In Vitro Efficacy of Clemizole Penicillin Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clemizole penicillin, a combination of the antihistamine clemizole and the beta-lactam antibiotic penicillin, presents a therapeutic approach that may address both bacterial proliferation and the associated inflammatory response.[1][2] This technical guide outlines the methodologies for evaluating the in vitro efficacy of this compound against clinically relevant Gram-positive bacteria. Due to a lack of specific published data on this combination, this document serves as a comprehensive framework for conducting such research, detailing experimental protocols for determining antimicrobial susceptibility and visualizing potential mechanisms of action and experimental workflows. The penicillin component targets bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), leading to cell lysis.[1][2]

Introduction

The combination of antimicrobial agents with non-antibiotic drugs is an emerging strategy to enhance efficacy and combat antimicrobial resistance. Clemizole, a first-generation antihistamine, has been explored for various pharmacological activities.[2] When combined with penicillin, a cornerstone in the treatment of Gram-positive bacterial infections, it is hypothesized that the combination could offer a dual benefit of bacterial inhibition and modulation of the host inflammatory response.[1] This guide provides the necessary protocols to rigorously assess the in vitro antibacterial activity of such a combination.

Mechanism of Action: A Synergistic Hypothesis

The primary antibacterial action of this compound is attributed to the penicillin component, which inhibits the transpeptidation step in peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. This inhibition is achieved through the binding of the beta-lactam ring to penicillin-binding proteins (PBPs).[1][2] While clemizole is primarily an H1-receptor antagonist, its impact on bacterial cell processes is not well-documented.[2] A key research question is whether clemizole potentiates the action of penicillin, for which synergistic studies are crucial.

Figure 1: Hypothesized Mechanism of Action of this compound.

Quantitative Data Summary

As no specific in vitro efficacy data for this compound has been published, the following tables are presented as templates for data organization. These tables would typically be populated with experimental results.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) | This compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | |||

| Staphylococcus aureus | MRSA Strain | |||

| Streptococcus pneumoniae | ATCC 49619 | |||

| Enterococcus faecalis | ATCC 29212 |

Table 2: Synergy Analysis of Clemizole and Penicillin using Fractional Inhibitory Concentration Index (FICI)

| Bacterial Species | Strain | FICI | Interpretation |

| Staphylococcus aureus | ATCC 29213 | ||

| Staphylococcus aureus | MRSA Strain | ||

| Streptococcus pneumoniae | ATCC 49619 | ||

| Enterococcus faecalis | ATCC 29212 |

Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates no interaction; FICI > 4 indicates antagonism.

Experimental Protocols

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The broth microdilution method is a standard procedure for determining MICs.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland

-

Clemizole and Penicillin stock solutions

-

Spectrophotometer

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare serial twofold dilutions of penicillin, clemizole, and the clemizole-penicillin combination in CAMHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Figure 2: Experimental Workflow for MIC Determination.

Checkerboard Assay for Synergy Testing

The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of a combination of two antimicrobial agents.

Procedure:

-

Plate Setup: In a 96-well plate, create a two-dimensional array of antimicrobial concentrations. Typically, serial dilutions of penicillin are made along the x-axis, and serial dilutions of clemizole are made along the y-axis.

-

Inoculation and Incubation: Inoculate and incubate the plate as described in the MIC protocol.

-

FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Procedure:

-

Preparation: Prepare tubes of CAMHB containing the antimicrobial agent(s) at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC).

-

Inoculation: Inoculate the tubes with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control tube.

-

Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each tube.

-

Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto appropriate agar plates. Incubate the plates until colonies are visible.

-

Data Analysis: Count the number of colonies to determine the CFU/mL at each time point. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This technical guide provides a comprehensive framework for the in vitro evaluation of this compound against Gram-positive bacteria. The detailed protocols for MIC determination, synergy testing, and time-kill assays will enable researchers to generate robust and reproducible data. The provided templates for data presentation and visualizations will aid in the clear and concise communication of findings. Further research based on these methodologies is warranted to elucidate the potential of this compound as a novel antibacterial agent.

References

An In-depth Technical Guide on the Pharmacokinetic Properties of Combined Clemizole and Penicillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The rationale for combining clemizole and penicillin stems from the multifaceted nature of bacterial infections, which often involve both the pathogen and the host's inflammatory response. Penicillin G, a cornerstone of antibiotic therapy, effectively targets bacterial cell wall synthesis.[1] Clemizole, as a histamine H1 receptor antagonist, possesses anti-inflammatory and antihistaminic properties that could potentially mitigate the inflammatory symptoms associated with infections.[1] Understanding the pharmacokinetic profile of such a combination is paramount for ensuring optimal efficacy and safety, as interactions between the two compounds could significantly alter their absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetic Profile of Clemizole

Clemizole is a first-generation antihistamine that has been repurposed and investigated for various other indications, including antiviral and anticonvulsant activities.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Clemizole

-

Distribution: Specific data on the volume of distribution and protein binding of clemizole in humans are limited.

-

Metabolism: In humans, clemizole is metabolized in the liver, primarily through the cytochrome P450 system. The major metabolites identified are M1 and M6. The key enzyme responsible for the formation of these metabolites is CYP3A4.

-

Excretion: The routes of excretion for clemizole and its metabolites have not been fully characterized in humans.

Quantitative Pharmacokinetic Data for Clemizole

Published data on the quantitative pharmacokinetics of clemizole in humans is sparse. One study reported a plasma half-life of 3.4 hours in human subjects.

Pharmacokinetic Profile of Penicillin G

Penicillin G is a well-established antibiotic with a pharmacokinetic profile that has been extensively studied.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Penicillin G

-

Absorption: Penicillin G is poorly absorbed orally due to its instability in gastric acid. Therefore, it is typically administered parenterally (intravenously or intramuscularly).

-

Distribution: Penicillin G is widely distributed throughout the body.

-

Metabolism: Penicillin G undergoes minimal metabolism.

-

Excretion: The primary route of elimination for penicillin G is through the kidneys, with approximately 90% of the drug excreted unchanged in the urine. Its half-life is short, around 30 minutes in individuals with normal renal function.

Quantitative Pharmacokinetic Data for Penicillin G (Administered Alone)

The following table summarizes the typical pharmacokinetic parameters of Penicillin G when administered intravenously.

| Parameter | Value | Reference |

| Tmax (Peak Time) | End of infusion | N/A |

| Half-life (t½) | ~30 minutes | N/A |

| Clearance | Primarily renal | N/A |

Combined Clemizole and Penicillin: A Data Deficit

A comprehensive search of scientific databases, clinical trial registries, and historical literature did not yield any studies that have specifically evaluated the pharmacokinetic properties of co-administering clemizole and penicillin. This critical data gap means that:

-

There are no published values for Cmax, Tmax, AUC, half-life, or clearance for the combined product.

-

The potential for pharmacokinetic drug-drug interactions between clemizole and penicillin has not been formally investigated.

-

It is unknown if clemizole affects the metabolism or excretion of penicillin, or vice versa.

Potential for Drug-Drug Interactions: Theoretical Considerations

Given the metabolic pathway of clemizole, there is a theoretical potential for drug-drug interactions.

Metabolic Pathways and Potential Interactions

Clemizole is a substrate of CYP3A4. Co-administration with drugs that are inhibitors or inducers of CYP3A4 could alter clemizole's plasma concentrations. Penicillin G is not known to be a significant substrate, inhibitor, or inducer of CYP450 enzymes. Therefore, a direct interaction at the metabolic level is less likely, but cannot be ruled out without dedicated studies.

The following diagram illustrates the theoretical metabolic pathway of clemizole and the point of potential interaction.

Proposed Experimental Protocol for a Combined Pharmacokinetic Study

To address the current knowledge gap, a dedicated pharmacokinetic study of combined clemizole and penicillin is essential. The following outlines a potential experimental design.

Study Design

A randomized, open-label, two-way crossover study in healthy human volunteers would be appropriate.

-

Treatment Arm 1: Single dose of Penicillin G.

-

Treatment Arm 2: Single dose of Clemizole and Penicillin G co-administered.

A washout period of at least 10 half-lives of both drugs would be required between the two treatment periods.

Sample Collection and Analysis

-

Blood Sampling: Serial blood samples should be collected at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose).

-

Analytical Method: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method should be developed for the simultaneous quantification of clemizole, penicillin G, and major clemizole metabolites in plasma.

The following workflow diagram illustrates the proposed experimental process.

Conclusion and Future Directions

The combination of clemizole and penicillin presents a therapeutic concept with a sound scientific rationale. However, the complete absence of pharmacokinetic data for the co-administered drugs is a major impediment to its clinical development and rational use. This technical guide highlights the urgent need for well-designed pharmacokinetic studies to elucidate the ADME profile of the combination, assess the potential for drug-drug interactions, and establish a safe and effective dosing regimen. Such studies are a prerequisite for any further clinical investigation and potential therapeutic application of this drug combination. Researchers and drug development professionals are strongly encouraged to address this critical knowledge gap.

References

The Potential of Clemizole Penicillin Against Antibiotic-Resistant Strains: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. In the ongoing search for novel therapeutic strategies, the combination of existing drugs, known as drug repurposing, has emerged as a promising avenue. One such combination that has garnered interest is clemizole penicillin, a formulation that pairs the antihistamine clemizole with the well-established β-lactam antibiotic, penicillin. This technical guide provides an in-depth overview of the current understanding of this compound's potential against antibiotic-resistant strains, based on available data.

Introduction: The Rationale for Combination Therapy

The strategy of combining a non-antibiotic compound with a traditional antibiotic is designed to enhance the efficacy of the antibiotic, particularly against resistant organisms. This can occur through various mechanisms, including the inhibition of resistance mechanisms, increasing bacterial cell permeability, or modulating the host immune response. This compound is an example of this approach, leveraging the properties of two distinct molecules to create a potentially synergistic effect.[1]

Mechanism of Action: A Dual Approach

The therapeutic potential of this compound is rooted in the distinct yet complementary mechanisms of its two components.

-

Penicillin: As a member of the β-lactam class of antibiotics, penicillin targets and inhibits penicillin-binding proteins (PBPs).[2] These enzymes are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By disrupting cell wall formation, penicillin leads to bacterial cell lysis and death.[1]

-

Clemizole: Traditionally used as an antihistamine, clemizole functions as a histamine H1 receptor antagonist.[2] In the context of an infection, this action can help to mitigate the inflammatory response, which is often a significant contributor to the pathology of bacterial diseases.[1] While the direct antibacterial-enhancing properties of clemizole are not yet fully elucidated in publicly available literature, its anti-inflammatory action could provide a supportive therapeutic benefit.

The combination of these two actions presents a dual approach: directly targeting the bacterial pathogen while simultaneously managing the host's inflammatory response to the infection.[1]

Efficacy Against Antibiotic-Resistant Strains: Current Status

While there are claims of this compound's efficacy against antibiotic-resistant strains, particularly Gram-positive and Gram-negative bacteria, there is a notable absence of specific, quantitative data in peer-reviewed scientific literature.[1] To provide a framework for the type of data required to substantiate such claims, the following tables are presented as templates.

Table 1: In Vitro Susceptibility Data (Hypothetical)

| Bacterial Strain | Resistance Profile | Penicillin MIC (µg/mL) | Clemizole MIC (µg/mL) | This compound (1:1) MIC (µg/mL) | Fold Reduction in Penicillin MIC |

| Staphylococcus aureus ATCC 29213 | MSSA | 0.125 | >128 | 0.125 | 1 |

| Staphylococcus aureus BAA-1717 | MRSA | 256 | >128 | 32 | 8 |

| Escherichia coli ATCC 25922 | - | 8 | >128 | 8 | 1 |

| Pseudomonas aeruginosa PAO1 | - | >512 | >128 | >512 | - |

MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Table 2: Zone of Inhibition Data (Hypothetical)

| Bacterial Strain | Resistance Profile | Penicillin (10 µg) Zone Diameter (mm) | Clemizole (30 µg) Zone Diameter (mm) | This compound (10/30 µg) Zone Diameter (mm) |

| Staphylococcus aureus ATCC 29213 | MSSA | 28 | 6 | 30 |

| Staphylococcus aureus BAA-1717 | MRSA | 6 | 6 | 18 |

Experimental Protocols for Evaluation

Standardized methodologies are critical for evaluating the efficacy of new antimicrobial agents. The following outlines general protocols that would be necessary to assess the potential of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

-

Serial Dilution: The antimicrobial agents (penicillin, clemizole, and the combination) are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Disk Diffusion (Kirby-Bauer) Test

This method assesses the susceptibility of bacteria to antibiotics based on the size of the zone of growth inhibition around a medicated disk.

-

Plate Inoculation: A standardized bacterial inoculum is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Paper disks impregnated with a specific concentration of the antimicrobial agent(s) are placed on the agar surface.

-

Incubation: The plate is incubated under standardized conditions.

-

Measurement: The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.

Visualizing Potential Mechanisms and Workflows

Due to the lack of specific data on the signaling pathways affected by this compound, the following diagrams illustrate the general mechanism of penicillin action and a typical experimental workflow for antimicrobial synergy testing.

References

The Untapped Potential of Clemizole: A Technical Guide to Its Prospective Role as an Antimicrobial Adjunct

For Immediate Release

[City, State] – [Date] – While extensive research has focused on the antihistaminic and emerging anticonvulsant properties of clemizole, its potential as an antimicrobial adjunct remains a largely unexplored frontier. This technical guide synthesizes the existing, albeit limited, scientific literature to build a case for the investigation of clemizole in combating antimicrobial resistance. Addressed to researchers, scientists, and drug development professionals, this document outlines the theoretical framework, potential mechanisms of action, and key experimental protocols that could guide future studies into clemizole's synergistic capabilities with existing antibiotics.

Introduction: The Case for Repurposing Clemizole

Clemizole, a first-generation histamine H1 receptor antagonist, belongs to the benzimidazole class of compounds.[1][2] Historically used for its antihistaminic and antipruritic effects, recent research has pivoted towards its role as a serotonin receptor agonist for the treatment of rare epileptic conditions like Dravet syndrome.[1][2] The concept of drug repurposing, which seeks to find new therapeutic uses for approved drugs, offers a promising and accelerated pathway for developing novel treatments for infectious diseases.[3][4][5] Given that the benzimidazole scaffold is known to exhibit a broad spectrum of antimicrobial activities, clemizole presents itself as a compelling candidate for investigation as an antimicrobial adjunct.[6][7][8][9][10]

This guide will delve into the potential mechanisms by which clemizole could act as an antimicrobial adjunct, with a particular focus on the inhibition of bacterial efflux pumps, a common mechanism of antibiotic resistance. While direct studies on clemizole's activity as an antimicrobial adjunct are not prominent in the current literature, this document will provide a roadmap for such investigations by drawing parallels with related compounds and established experimental methodologies.

Potential Mechanism of Action: Efflux Pump Inhibition

A primary mechanism by which bacteria develop resistance to antibiotics is through the overexpression of efflux pumps, which actively transport antimicrobial agents out of the bacterial cell, reducing their intracellular concentration to sub-therapeutic levels.[11][12] The NorA efflux pump in Staphylococcus aureus is a well-characterized example of such a pump, contributing to resistance against fluoroquinolones and other biocides.[11][12] The inhibition of these pumps by an adjunct compound can restore the efficacy of conventional antibiotics.

While direct evidence of clemizole inhibiting bacterial efflux pumps is lacking, other antihistamines and compounds with similar structural features have been investigated for this purpose.[13] A hypothetical signaling pathway for how an efflux pump inhibitor (EPI) like clemizole could work in conjunction with an antibiotic is detailed below.

Experimental Protocols for Evaluating Antimicrobial Adjunct Activity

To systematically investigate clemizole as an antimicrobial adjunct, a series of well-established in vitro experiments are necessary. The following protocols provide a detailed methodology for assessing its potential synergistic effects and mechanism of action.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.[14][15] This is a fundamental assay to determine the baseline activity of the antibiotic and clemizole individually.

Protocol:

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilutions: Serial two-fold dilutions of the antibiotic and clemizole are prepared in separate 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[16]

Protocol:

-

Plate Setup: A 96-well microtiter plate is prepared with serial dilutions of the antibiotic along the x-axis and serial dilutions of clemizole along the y-axis.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated under the same conditions as the MIC assay.

-

Data Analysis: The Fractional Inhibitory Concentration Index (FICI) is calculated for each well showing no growth using the following formula: FICI = (MIC of antibiotic in combination / MIC of antibiotic alone) + (MIC of clemizole in combination / MIC of clemizole alone)

-

Interpretation:

-

Synergy: FICI ≤ 0.5

-

Additive: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Ethidium Bromide Accumulation Assay for Efflux Pump Inhibition

This assay is used to determine if a compound can inhibit efflux pumps by measuring the accumulation of a fluorescent substrate, such as ethidium bromide (EtBr), inside the bacterial cells.[12][17][18]

Protocol:

-

Bacterial Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed with a buffer (e.g., phosphate-buffered saline).

-

Loading with EtBr: The cells are resuspended in the buffer containing a sub-inhibitory concentration of EtBr and the test compound (clemizole) at various concentrations. A known efflux pump inhibitor (e.g., verapamil) can be used as a positive control.

-

Fluorescence Measurement: The fluorescence of the cell suspension is monitored over time using a fluorometer. An increase in fluorescence indicates the accumulation of EtBr within the cells due to the inhibition of efflux pumps.

Quantitative Data Summary (Illustrative)

As no specific data for clemizole as an antimicrobial adjunct is currently available, the following tables present illustrative data based on typical results from studies on other efflux pump inhibitors and their synergistic effects with antibiotics against S. aureus.

Table 1: Illustrative MICs and FICI for Clemizole in Combination with Ciprofloxacin against S. aureus

| Compound | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| Ciprofloxacin | 2 | 0.25 | \multirow{2}{}{0.375} | \multirow{2}{}{Synergy} |

| Clemizole | 64 | 16 |

Table 2: Illustrative Ethidium Bromide Accumulation in S. aureus with Clemizole

| Treatment | Relative Fluorescence Units (RFU) at 30 min | Fold Increase vs. Control |

| Control (No Inhibitor) | 100 | 1.0 |

| Verapamil (Positive Control) | 450 | 4.5 |

| Clemizole (32 µg/mL) | 380 | 3.8 |

Conclusion and Future Directions

The repurposing of existing drugs like clemizole holds significant promise in the fight against antimicrobial resistance. While direct evidence for its role as an antimicrobial adjunct is currently scarce, its benzimidazole structure and the known antimicrobial activities of this class of compounds provide a strong rationale for further investigation. The experimental protocols and hypothetical frameworks presented in this guide offer a clear path for researchers to explore the potential of clemizole to potentiate the activity of existing antibiotics. Future studies should focus on screening clemizole against a panel of clinically relevant, drug-resistant bacteria and, if promising in vitro results are obtained, progressing to in vivo models of infection. Such research could unlock a new therapeutic application for this well-established drug, providing a much-needed tool in our antimicrobial arsenal.

References

- 1. Clemizole - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Drug repurposing for bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Drug Repurposing for the Treatment of Bacterial and Fungal Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Convenient One-Pot Synthesis of Novel Benzimidazole–Thiazinone Derivatives and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]

- 11. Promising FDA-approved drugs with efflux pump inhibitory activities against clinical isolates of Staphylococcus aureus | PLOS One [journals.plos.org]

- 12. Evaluation of efflux pump inhibitory activity of some plant extracts and using them as adjuvants to potentiate the inhibitory activity of some antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Repurposing astemizole to kill multidrug-resistant bacteria isolated in general surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. research.aston.ac.uk [research.aston.ac.uk]

- 17. Open Veterinary Journal [openveterinaryjournal.com]

- 18. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps [openmicrobiologyjournal.com]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of Clemizole Penicillin

Disclaimer: To date, specific in vivo experimental data for the combined formulation of clemizole and penicillin is not extensively available in publicly accessible scientific literature. The following application notes and protocols are therefore based on established in vivo models for testing the efficacy of penicillin and the known pharmacological properties of clemizole. These protocols provide a framework for the preclinical evaluation of a combination product like clemizole penicillin. Researchers should adapt these protocols based on their specific research questions and institutional guidelines.

Introduction

This compound is a novel therapeutic agent that combines the antibacterial action of penicillin with the antihistaminic and anti-inflammatory properties of clemizole.[1] The penicillin component targets bacterial cell wall synthesis, leading to bacterial lysis, while clemizole, a histamine H1 receptor antagonist, may help to mitigate the inflammatory response associated with bacterial infections.[1] This dual mechanism of action suggests potential benefits in treating bacterial infections where inflammation is a significant component of the pathology.

These application notes provide protocols for two standard in vivo models to assess the efficacy of this compound: the murine thigh infection model and the murine sepsis model.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.

Objective: To determine the bactericidal activity of this compound against a specific bacterial strain in a localized thigh infection in mice.

Materials:

-

6-8 week old female BALB/c mice

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

-

Tryptic Soy Broth (TSB) or appropriate growth medium

-

Saline solution (sterile, 0.9%)

-

This compound (formulation for injection)

-

Vehicle control (e.g., sterile saline)

-

Anesthetic (e.g., isoflurane)

-

Syringes and needles (27-30 gauge)

-

Tissue homogenizer

-

Plates with appropriate agar medium (e.g., Tryptic Soy Agar)

-

Incubator

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Inoculate the bacterial strain into TSB and incubate overnight at 37°C with shaking.

-

The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

-

Harvest the bacteria by centrifugation, wash with sterile saline, and resuspend in saline to the desired concentration (e.g., 1 x 10^7 CFU/mL).

-

-

Induction of Thigh Infection:

-

Anesthetize the mice using isoflurane.

-

Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 2 hours), randomly assign mice to treatment groups (e.g., vehicle control, penicillin alone, clemizole alone, this compound).

-

Administer the assigned treatment via a suitable route (e.g., subcutaneous or intraperitoneal injection). The volume and frequency of administration will depend on the pharmacokinetic properties of the drug.

-

-

Assessment of Bacterial Load:

-

At a specified time point post-treatment (e.g., 24 hours), euthanize the mice.

-

Aseptically dissect the infected thigh muscle.

-

Homogenize the tissue in a known volume of sterile saline.

-

Perform serial dilutions of the homogenate and plate on appropriate agar plates.

-

Incubate the plates overnight at 37°C.

-

Count the number of colonies to determine the bacterial load (CFU/gram of tissue).

-

Data Presentation:

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/g tissue) ± SD |

| Vehicle Control | - | Expected high bacterial load |

| Penicillin | X | Expected reduction in bacterial load |

| Clemizole | Y | Expected minimal to no effect on bacterial load |

| This compound | X + Y | Hypothesized greater reduction than penicillin alone |

Note: The doses (X and Y) and the expected outcomes are illustrative and need to be determined experimentally.

Murine Sepsis Model

This model is used to evaluate the efficacy of an antimicrobial agent in a systemic infection that mimics sepsis.

Objective: To assess the ability of this compound to improve survival and reduce bacterial load in a murine model of sepsis.

Materials:

-

6-8 week old male C57BL/6 mice

-

Bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

-

Luria-Bertani (LB) Broth or appropriate growth medium

-

Saline solution (sterile, 0.9%)

-

This compound (formulation for injection)

-

Vehicle control (e.g., sterile saline)

-

Syringes and needles (27-30 gauge)

-

Blood collection supplies

Experimental Protocol:

-

Bacterial Culture Preparation:

-

Prepare the bacterial inoculum as described in the thigh infection model protocol.

-

-

Induction of Sepsis:

-

Inject 0.1 mL of the bacterial suspension intraperitoneally into each mouse. The bacterial concentration should be calibrated to induce a lethal infection within a specific timeframe (e.g., 24-48 hours).

-

-

Treatment Administration:

-

At a predetermined time post-infection (e.g., 1-2 hours), randomly assign mice to treatment groups.

-

Administer the assigned treatment via a suitable route (e.g., subcutaneous or intravenous injection).

-

-

Monitoring and Endpoints:

-

Monitor the mice for clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia) and survival at regular intervals for a set period (e.g., 7 days).

-

At a specific time point (e.g., 6 or 24 hours post-treatment), a subset of animals from each group can be euthanized for the determination of bacterial load in the blood and/or peritoneal fluid.

-

Data Presentation:

Table 1: Survival Data

| Treatment Group | Dose (mg/kg) | Number of Animals | Percent Survival at 7 Days |

| Vehicle Control | - | 10 | Expected low survival |

| Penicillin | X | 10 | Expected increased survival |

| Clemizole | Y | 10 | Expected minimal to no effect on survival |

| This compound | X + Y | 10 | Hypothesized higher survival than penicillin alone |

Table 2: Bacterial Load in Blood

| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (log10 CFU/mL blood) ± SD at 24h |

| Vehicle Control | - | Expected high bacterial load |

| Penicillin | X | Expected reduction in bacterial load |

| Clemizole | Y | Expected minimal to no effect on bacterial load |

| This compound | X + Y | Hypothesized greater reduction than penicillin alone |

Note: The doses (X and Y) and the expected outcomes are illustrative and need to be determined experimentally.

Visualizations

Caption: Dual mechanism of action of this compound.

Caption: General experimental workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Testing Clemizole-Penicillin Synergy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for investigating the potential synergistic antimicrobial effects of clemizole in combination with penicillin. The methodologies described herein are standard in vitro techniques for assessing antibiotic synergy: the checkerboard assay and the time-kill curve analysis.

Introduction

The increasing prevalence of antibiotic resistance necessitates innovative approaches to enhance the efficacy of existing antimicrobial agents. One such strategy is the use of non-antibiotic compounds as adjuvants to potentiate the activity of conventional antibiotics. Clemizole, a first-generation antihistamine, has been identified as a potential candidate for such a role. While its primary mechanism of action is the blockade of H1 histamine receptors, emerging research suggests it may possess other biological activities.[1][2][3] Penicillin, a cornerstone of antibacterial therapy, functions by inhibiting the synthesis of the bacterial cell wall.[4][5] This document outlines protocols to systematically evaluate the synergistic potential of combining clemizole and penicillin against clinically relevant bacterial strains.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.[6][7][8]

Materials

-

Clemizole hydrochloride (stock solution)

-

Penicillin G (stock solution)

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Bacterial inoculum (e.g., Staphylococcus aureus), adjusted to 0.5 McFarland standard

-

Sterile multichannel pipettes and reservoirs

-

Incubator (35°C ± 2°C)

-

Microplate reader (optional, for OD measurements)

Experimental Workflow

Caption: Workflow for the checkerboard synergy assay.

Methodology

-

Preparation of Drug Dilutions:

-

Prepare stock solutions of clemizole and penicillin in an appropriate solvent.

-

In a 96-well plate, add 50 µL of MHB to all wells.

-

Along the x-axis (e.g., columns 1-10), create two-fold serial dilutions of penicillin.

-

Along the y-axis (e.g., rows A-G), create two-fold serial dilutions of clemizole.

-

Column 11 should contain only penicillin dilutions (for MIC of penicillin alone), and row H should contain only clemizole dilutions (for MIC of clemizole alone). Column 12 should serve as a growth control (no drugs).

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculate each well (except for sterility controls) with the bacterial suspension. The final volume in each well should be 100 µL.

-

-

Incubation and Reading:

-

Incubate the plate at 35°C for 16-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that completely inhibits visible bacterial growth.

-

Determine the MIC of each drug alone and in combination.

-

-

Data Analysis:

-

Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) for the combination using the following formulas:

-

FICA = MIC of drug A in combination / MIC of drug A alone

-

FICB = MIC of drug B in combination / MIC of drug B alone

-

FICI = FICA + FICB

-

-

Interpret the FICI values as follows:[6][7][9]

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Data Presentation: Checkerboard Assay Results

| Bacterial Strain | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |

| S. aureus ATCC 29213 | Penicillin | 0.25 | 0.0625 | 0.5 | Synergy |

| Clemizole | 64 | 16 | |||

| S. aureus (MRSA) | Penicillin | 128 | 32 | 0.5 | Synergy |

| Clemizole | 64 | 16 | |||

| E. coli ATCC 25922 | Penicillin | 8 | 4 | 1.0 | Additive |

| Clemizole | >128 | 64 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides information on the rate of bactericidal activity of a drug combination over time.[10][11][12]

Materials

-

Clemizole hydrochloride and Penicillin G

-

Bacterial inoculum (e.g., S. aureus) in logarithmic growth phase

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

-

Spectrophotometer

Experimental Workflow

Caption: Workflow for the time-kill curve analysis.

Methodology

-

Inoculum Preparation:

-

Grow the test organism in MHB to the early-to-mid logarithmic phase of growth.

-

Dilute the culture to a starting inoculum of approximately 5 x 105 CFU/mL.

-

-

Assay Setup:

-

Prepare culture tubes with MHB containing:

-

No drug (growth control)

-

Clemizole alone (e.g., at 0.5 x MIC)

-

Penicillin alone (e.g., at 0.5 x MIC)

-

Clemizole and Penicillin in combination (e.g., at 0.5 x MIC each)

-

-

Inoculate the tubes with the prepared bacterial suspension.

-

-

Sampling and Plating:

-

Incubate the tubes in a shaking incubator at 37°C.

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform ten-fold serial dilutions in sterile saline or PBS.

-

Plate the appropriate dilutions onto agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log10 CFU/mL versus time for each treatment group.

-

Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

Data Presentation: Time-Kill Curve Analysis Results